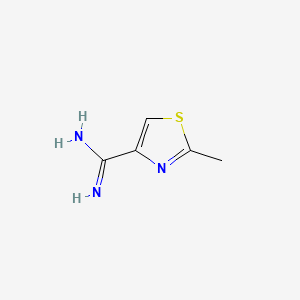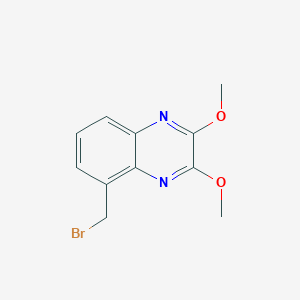
5-Bromomethyl-2,3-dimethoxy-quinoxaline
Descripción general
Descripción
5-Bromomethyl-2,3-dimethoxy-quinoxaline is a chemical compound with the molecular formula C11H11BrN2O2 and a molecular weight of 283.12 . It is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of 5-Bromomethyl-2,3-dimethoxy-quinoxaline can be achieved from 5-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline . The synthesis process involves several stages and requires specific conditions for successful completion .Molecular Structure Analysis
The InChI code for 5-Bromomethyl-2,3-dimethoxy-quinoxaline is 1S/C9H7BrN2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Quinoxaline derivatives, including 5-Bromomethyl-2,3-dimethoxy-quinoxaline, have been the subject of extensive research due to their wide range of biological activities . They are known to participate in various chemical reactions, contributing to their diverse therapeutic uses .Physical And Chemical Properties Analysis
5-Bromomethyl-2,3-dimethoxy-quinoxaline is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Fluorescence Derivatization Reagent
5-Bromomethyl-2,3-dimethoxy-quinoxaline and its derivatives are significant in high-performance liquid chromatography (HPLC) as fluorescence derivatization reagents. For instance, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, a related compound, is used for sensitive and selective fluorescence derivatization of carboxylic acids in HPLC, reacting with various fatty acids to produce fluorescent esters (Yamaguchi et al., 1985).
Synthesis of Heterocyclic Fullerene Derivatives
In the synthesis of heterocyclic fullerene derivatives, compounds like 2-(Bromomethyl)-3-(dibromomethyl)quinoxaline are key intermediates. They play a crucial role in the Diels-Alder reaction, a fundamental step in the synthesis of these derivatives (Huang Li-sha, 2002).
Potential Antimalarial Applications
While certain 2,3-disubstituted 5,8-dimethoxyquinoxalines were investigated for their antimalarial potential, the results indicated that none of the studied substances showed significant antimalarial activity, highlighting the importance of continuing research in this area (Fisher et al., 1975).
Synthesis of Pyridyl Quinoxalinemethyl Sulfides
The reactivity of 3-Bromomethyl quinoxalin-2(1H) one, similar to 5-Bromomethyl-2,3-dimethoxy-quinoxaline, is used in synthesizing pyridyl quinoxalinemethyl sulfides. These compounds have been explored for their potential in creating novel chemical structures like pyridothieno pyrroloquinoxaline (El-Dean, 1995).
Antimicrobial Activities
Derivatives of 2,3-bis(bromomethyl)quinoxaline have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. Some of these derivatives have shown promising antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Ishikawa et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(bromomethyl)-2,3-dimethoxyquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-15-10-11(16-2)14-9-7(6-12)4-3-5-8(9)13-10/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXONPISGPFGJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC(=C2N=C1OC)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031107 | |
| Record name | 5-(Bromomethyl)-2,3-dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188699-57-2 | |
| Record name | 5-(Bromomethyl)-2,3-dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




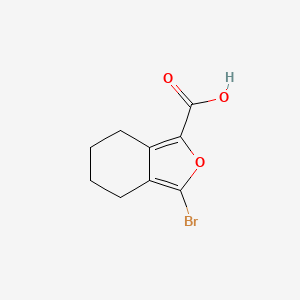
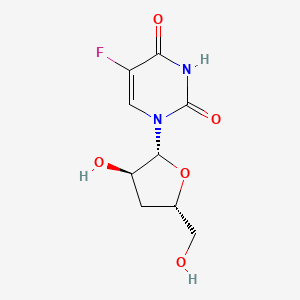
![3,3'',5,5''Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-diol](/img/structure/B3248615.png)
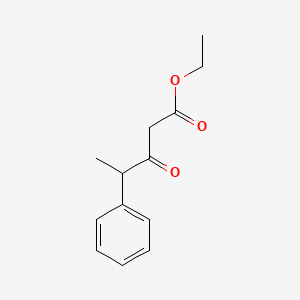
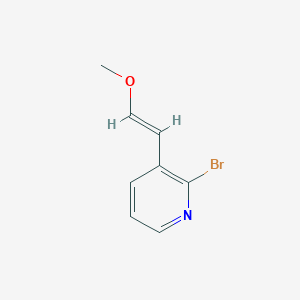
![4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino]](/img/structure/B3248655.png)

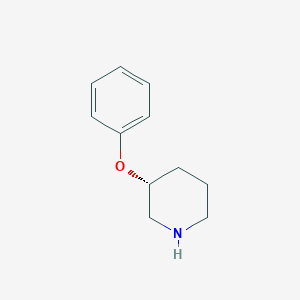
![2,4-dibromo-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B3248663.png)

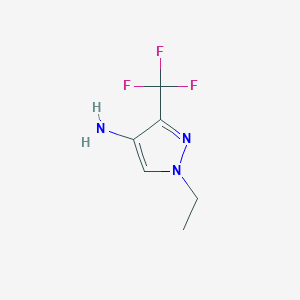
![2H-Benzotriazole, 4,7-bis(5-bromo-2-thienyl)-5,6-difluoro-2-(2-hexyldecyl)-, polymer with 1,1'-[4,8-bis[5-(dodecylthio)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]](/img/structure/B3248685.png)
